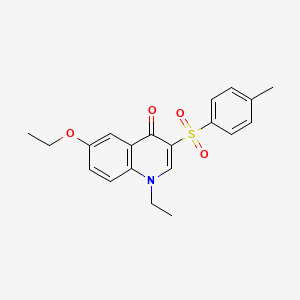

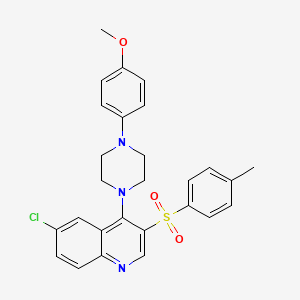

![molecular formula C18H27N5O4 B2659561 2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876675-81-9](/img/structure/B2659561.png)

2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The exact structure can vary depending on the specific substitutions on the ring .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, they can be synthesized via N–H functionalization, which involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary widely depending on their specific structure and substitutions . For example, some imidazoles have been found to have a boiling point of 645.7±55.0 °C and a density of 1.13±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Precursors of Purine Analogs

Research on the synthesis of disubstituted benzylimidazoles as precursors to purine analogs has shown the versatility of imidazole derivatives in the preparation of biologically active purine structures. These compounds have been synthesized through reactions involving formamidine and diaminomaleonitrile or ethyl formimidate, leading to imidazoles that can further react to form various purine derivatives. These purine analogs have potential applications in medicinal chemistry due to their structural similarity to naturally occurring purines, which play critical roles in cellular processes (Alves, Proença, & Booth, 1994).

Biological Activity of Purine Derivatives

Purine derivatives have been studied for their biological activities, including antiviral and antihypertensive effects. The synthesis of 7,8-polymethylenepurine derivatives and their precursors has demonstrated the potential of these compounds in therapeutic applications. The structural modifications of these purines can lead to compounds with significant biological activities, highlighting the importance of purine chemistry in drug development (Nilov et al., 1995).

Novel Synthesis Approaches

Innovative synthesis methods for enaminopurines from amino-imidazoles have been developed, utilizing different approaches to obtain 6-enaminopurine derivatives. These methods involve reactions with ethoxymethylenemalononitrile or ethoxymethylenecyanoacetate, leading to purine derivatives with potential applications in medicinal chemistry due to their unique structures (Carvalho et al., 2004).

Characterization and DNA Binding Studies

Imidazolidines, a class of compounds closely related to imidazoles, have been characterized for their DNA binding properties, which are crucial for their potential as anticancer agents. Spectroscopic studies have indicated that the structural features of these compounds significantly influence their interaction with DNA, suggesting their role in the design of novel anticancer drugs (Shah et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-6-27-11-9-22-16(24)14-15(20(4)18(22)25)19-17-21(8-7-10-26-5)12(2)13(3)23(14)17/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMICDFGQYWHBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

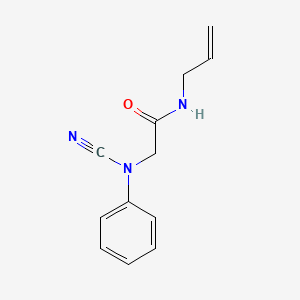

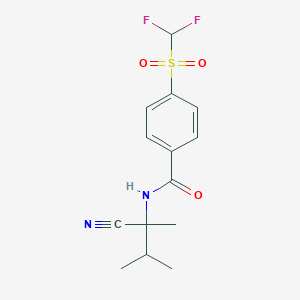

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)

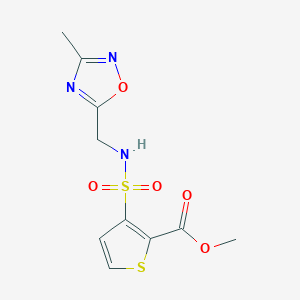

![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)

![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

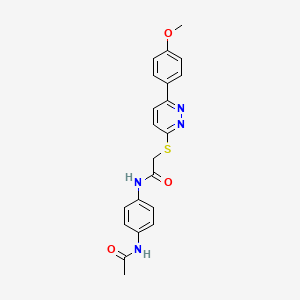

![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)

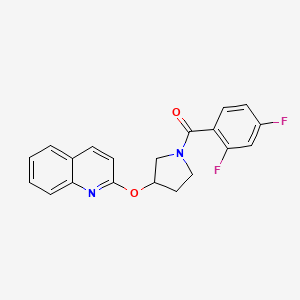

![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)

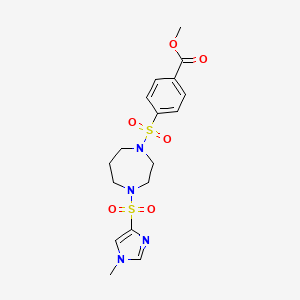

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659497.png)